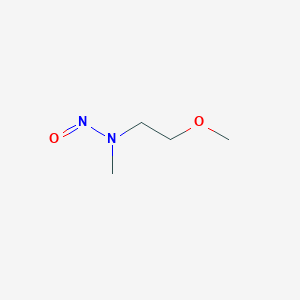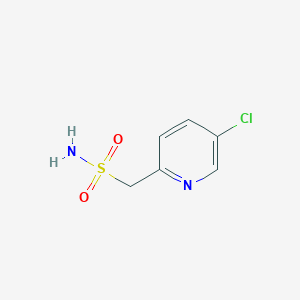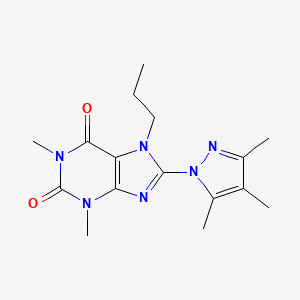
(2-Methoxyethyl)(methyl)nitrosoamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methoxyethyl)(methyl)nitrosoamine” is a chemical compound with the molecular formula C4H10N2O2 and a molecular weight of 118.13 . It is also known by its IUPAC name, N-(2-methoxyethyl)-N-methylnitrous amide .
Synthesis Analysis
Nitrosamines, including “(2-Methoxyethyl)(methyl)nitrosoamine”, are synthesized by nitrosation, a process that involves the reaction of secondary amines with nitrite under acidic conditions . Various methods have been developed for the efficient N-nitrosation of secondary amines .Molecular Structure Analysis
The molecular structure of “(2-Methoxyethyl)(methyl)nitrosoamine” is characterized by the presence of a nitroso group (N=O) attached to two alkyl groups . The InChI code for this compound is 1S/C4H10N2O2/c1-6(5-7)3-4-8-2/h3-4H2,1-2H3 .Chemical Reactions Analysis
Nitrosamines are weakly electrophilic at the nitroso-nitrogen and are susceptible to nucleophilic attack at that site by organolithium and Grignard reagents . The initial product is an unstable oxy-hydrazine, which undergoes elimination to form either .Physical And Chemical Properties Analysis
“(2-Methoxyethyl)(methyl)nitrosoamine” is a liquid at room temperature . The physical properties of nitrosamines depend on the nature of the substituent groups .Applications De Recherche Scientifique
Chemical Research
(2-Methoxyethyl)(methyl)nitrosoamine is a chemical compound with the molecular formula C4H10N2O2 . It has a molecular weight of 118.14 . This compound could be used in chemical research, particularly in studies involving nitrosoamines.
Pharmaceutical Manufacturing
Nitrosamines, including (2-Methoxyethyl)(methyl)nitrosoamine, have been found in pharmaceutical products . They can form during the manufacturing process due to the presence of certain precursors . However, due to their potential carcinogenic effects, the presence of nitrosamines in pharmaceuticals is a significant concern, and efforts are made to control their levels .
Risk Assessment and Control Strategy in Drug Products
The presence of nitrosamines in drug products has led to the development of risk assessment and control strategies . These strategies aim to identify key risk factors for nitrosamine formation and provide effective control measures to keep them below acceptable daily intake limits . For example, the formulation can be supplemented with nitrosating inhibitors, such as vitamin C, to stop the generation of nitrosamine .
Excipient Manufacturing
Nitrosamines or their precursors may be present in any component of the finished dosage form . Therefore, excipient manufacturing pathways must be extensively studied to identify probable excipient components that may contribute to nitrosamine formation .
Safety And Hazards
Orientations Futures
The recent discovery of nitrosamine impurities in various pharmaceutical products has led to increased scrutiny and regulatory guidance . Future research will likely focus on preventing nitrosamine contamination, developing more effective detection methods, and understanding the full extent of nitrosamine toxicity .
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-N-methylnitrous amide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-6(5-7)3-4-8-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIPLEQWKIKHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)N=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)(methyl)nitrosoamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((4-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2819082.png)
![3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2819083.png)


![2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2819086.png)
![[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2819087.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2819090.png)
![1-{1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2819091.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone](/img/structure/B2819092.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide](/img/structure/B2819093.png)
